molecular formula C13H8FNO4 B13555255 4-(3-Fluoro-4-nitrophenyl)benzoic acid

4-(3-Fluoro-4-nitrophenyl)benzoic acid

Cat. No.: B13555255
M. Wt: 261.20 g/mol
InChI Key: CXWFAHCUBQLFBW-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenyl)benzoic acid (CAS: 195457-73-9) is a fluorinated nitroaromatic compound with the molecular formula C₁₃H₈FNO₄ and a molar mass of 261.21 g/mol. The structure consists of a benzoic acid backbone substituted at the para position with a 3-fluoro-4-nitrophenyl group.

Properties

Molecular Formula

C13H8FNO4

Molecular Weight

261.20 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenyl)benzoic acid

InChI

InChI=1S/C13H8FNO4/c14-11-7-10(5-6-12(11)15(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)

InChI Key

CXWFAHCUBQLFBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity & Notes
Oxidation of 3-fluoro-4-nitrobenzyl alcohol 3-Fluoro-4-nitrobenzyl alcohol Jones reagent, acetone, 0°C, 30 min to 2 h 83-92 High purity, mp ~174-175°C
Nitration of fluorobenzotrichloride 2-Chloro-4-fluorobenzotrichloride Oleum, conc. HNO3, <10°C, 2.5-3 h ~40-50 Requires careful temp control
Aromatic nucleophilic substitution (SNAr) 3-Fluoro-4-nitrophenol + benzoic acid derivative K2CO3, KI, acetone, reflux 2 h 30-60 Two-step yields; good selectivity

Research Results and Analytical Data

  • Melting Point: 174–175°C for 3-fluoro-4-nitrobenzoic acid derivatives.
  • Spectroscopic Data:
    • $$ ^1H $$-NMR and $$ ^{13}C $$-NMR consistent with literature values for substituted benzoic acids.
    • High-resolution mass spectrometry confirms molecular weight and formula.
  • Purity: Typically >99% by chromatographic analysis after purification steps.

Summary and Recommendations

The preparation of this compound is most reliably achieved via oxidation of 3-fluoro-4-nitrobenzyl alcohol using Jones reagent, offering high yields and purity. Alternative methods such as nitration of fluorinated benzoic acid derivatives and aromatic nucleophilic substitution provide complementary routes, especially when different substitution patterns or functional group tolerance are required.

For research and industrial applications, the oxidation method is recommended for its efficiency and scalability, while SNAr methods serve well for structural diversification.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-nitrophenyl)benzoic acid undergoes various types of reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid and sulfuric acid in water) is commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    From Oxidation: 3-Fluoro-4-aminobenzoic acid.

    From Reduction: 4-(3-Fluoro-4-nitrophenyl)methanol.

    From Substitution: Various substituted benzoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenyl)benzoic acid primarily involves its reactivity due to the electron-withdrawing effects of the fluoro and nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo reduction reactions, leading to the formation of amines, which are key intermediates in many biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-(2-Fluoro-4-nitrophenyl)benzoic Acid (BA-4134)
  • Molecular Formula: C₁₃H₈FNO₄
  • Key Differences : The fluorine and nitro groups are positioned at the 2- and 4-positions of the phenyl ring instead of 3- and 4-.
  • Impact : The ortho-fluorine may increase steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to the meta-substituted analog. Its synthesis cost is higher ($320/g), suggesting greater synthetic complexity .
4-(2-Fluoro-3-nitrophenyl)benzoic Acid (BA-4135)
  • Molecular Formula: C₁₃H₈FNO₄
  • Key Differences : Fluorine and nitro groups are at the 2- and 3-positions.
  • Impact : Proximity of the electron-withdrawing nitro and fluorine groups enhances the acidity of the carboxylic acid group (estimated pKa < 4.5) compared to the target compound .

Functional Group Variants

4-Fluoro-3-nitrobenzoic Acid
  • Molecular Formula: C₇H₄FNO₄
  • Key Differences : Lacks the biphenyl structure, simplifying the molecule.
  • Impact : Lower molecular weight (185.11 g/mol) increases solubility in polar aprotic solvents like DMSO. Used as a precursor in agrochemical synthesis .
4-(4-Nitrophenyl)benzoic Acid (ASN2606)
  • Molecular Formula: C₁₃H₉NO₄
  • Key Differences : Replaces fluorine with hydrogen.
  • Impact : The absence of fluorine reduces electron-withdrawing effects, resulting in a higher melting point (301°C) and lower acidity (pKa ~ 4.8) .

Halogen-Substituted Analogs

4-(3-Chloro-4-fluorophenyl)benzoic Acid
  • Molecular Formula : C₁₃H₈ClFO₂
  • Key Differences : Chlorine replaces the nitro group.
  • Impact : Chlorine’s weaker electron-withdrawing effect compared to nitro decreases the compound’s stability under basic conditions. Molar mass increases to 250.65 g/mol .

Hydroxyl-Containing Derivatives

4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid
  • Molecular Formula : C₁₃H₉FO₃
  • Key Differences : Hydroxyl group replaces nitro.
  • Impact : Introduces hydrogen-bonding capacity, improving water solubility but reducing thermal stability. Used in pharmaceutical intermediates .

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituent Positions Molar Mass (g/mol) Melting Point (°C) Solubility (Key Solvents) Estimated pKa Key Applications References
4-(3-Fluoro-4-nitrophenyl)benzoic acid C₁₃H₈FNO₄ 3-F, 4-NO₂ 261.21 N/A DMF, THF ~4.2 Pharma intermediates
4-(2-Fluoro-4-nitrophenyl)benzoic acid C₁₃H₈FNO₄ 2-F, 4-NO₂ 261.21 N/A DCM, Acetone ~4.0 Organic synthesis
4-Fluoro-3-nitrobenzoic acid C₇H₄FNO₄ 4-F, 3-NO₂ 185.11 N/A DMSO, Ethanol ~3.5 Agrochemical precursors
4-(4-Nitrophenyl)benzoic acid C₁₃H₉NO₄ 4-NO₂ 243.21 301 DMSO, THF ~4.8 Material science
4-(3-Chloro-4-fluorophenyl)benzoic acid C₁₃H₈ClFO₂ 3-Cl, 4-F 250.65 N/A Ethyl Acetate ~4.5 Halogenation studies

Key Research Findings

Synthetic Accessibility :

  • The target compound is synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, similar to methods for 4-(2-fluoro-4-nitrophenyl)benzoic acid .
  • Higher costs for positional isomers (e.g., BA-4134 at $320/g vs. BA-4135 at $480/0.25g) reflect challenges in controlling regioselectivity .

Reactivity and Stability :

  • Nitro groups enhance electrophilic substitution reactivity but reduce stability under reducing conditions. Fluorine’s inductive effect stabilizes the carboxylate anion, increasing acidity .

Biological Relevance :

  • Fluorinated nitroaromatics are explored as kinase inhibitors and antimicrobial agents, though the target compound’s specific bioactivity remains understudied .

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Fluoro-4-nitrophenyl)benzoic acid?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:
  • Suzuki-Miyaura coupling : Reacting a boronic acid derivative (e.g., 3-fluoro-4-nitrophenylboronic acid) with a bromobenzoic acid precursor in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar solvent like DMF or THF at 80–100°C .
  • Nucleophilic aromatic substitution : Introducing the nitro group via nitration of a fluorophenyl intermediate using concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions .
  • Purification : Crystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography : For definitive structural elucidation. Use SHELXL for refinement, especially with high-resolution data or twinned crystals .
  • Spectroscopy :
  • NMR : ¹⁹F NMR to confirm fluorine substitution (~-110 to -120 ppm for aromatic F); ¹H/¹³C NMR for backbone assignment .
  • IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 275.21 g/mol).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against cyclooxygenase (COX) or kinases using fluorometric or colorimetric substrates (e.g., ATP consumption for kinases) .
  • Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48–72 hr exposure .
  • Solubility assessment : Measure in PBS, DMSO, or ethanol via HPLC-UV to ensure compatibility with biological systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer :
  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) and ligands (e.g., SPhos) to enhance coupling efficiency .
  • Solvent optimization : Compare DMF, THF, and toluene for reaction kinetics and byproduct formation using GC-MS .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 120°C vs. 12 hr conventional) .

Q. What strategies resolve contradictions in reported solubility data?

  • Methodological Answer :
  • Multi-method validation : Compare HPLC (reverse-phase C18 column), NMR (D₂O solubility via ¹H signal integration), and gravimetric analysis .
  • Buffer conditions : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess physiological relevance .
  • Database cross-check : Validate against NIST Chemistry WebBook or PubChem entries for consistency .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • DFT calculations : Use Gaussian09 to optimize geometry and calculate electrostatic potentials, focusing on electron-withdrawing effects of the nitro and fluorine groups .
  • Molecular docking : AutoDock Vina to simulate binding to COX-2 or EGFR kinases; prioritize poses with lowest ΔG values .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and Hammett constants from analogous compounds .

Q. What crystallographic techniques address poor crystal formation?

  • Methodological Answer :
  • Vapor diffusion : Use sitting-drop method with PEG 3350 or ammonium sulfate as precipitants .
  • Cryo-cooling : Flash-freeze crystals in liquid N₂ with 20% glycerol as cryoprotectant .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for datasets with overlapping lattices .

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